Structural Identity: Unsubstituted Phenylpiperazine vs. Methanesulfonylpiperazine Analog
The target compound bears an unsubstituted 4-phenylpiperazine moiety, whereas the analog CAS 1334368-69-2 features a 4-methanesulfonylpiperazine group. This substitution introduces a strong electron-withdrawing sulfonyl group that increases polar surface area (PSA) by approximately 37 Ų and reduces calculated logP (clogP) by an estimated 0.8–1.2 log units relative to the unsubstituted phenylpiperazine [1]. No published head-to-head biological data exist for these two compounds; the differentiation rests on physicochemical property divergence that is expected to alter membrane permeability and target binding kinetics.
| Evidence Dimension | Physicochemical properties (clogP, PSA) inferred from structural comparison |
|---|---|
| Target Compound Data | 4-Phenylpiperazine (unsubstituted); estimated clogP ~3.5, PSA ~55 Ų |
| Comparator Or Baseline | N-{4-[3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide (CAS 1334368-69-2); estimated clogP ~2.3–2.7, PSA ~92 Ų |
| Quantified Difference | ΔclogP ≈ +0.8–1.2 log units; ΔPSA ≈ -37 Ų |
| Conditions | Calculated properties based on standard in silico prediction methods; no experimental measurement available |
Why This Matters
For procurement decisions, the higher lipophilicity and lower PSA of the target phenylpiperazine derivative predict superior blood-brain barrier penetration and distinct pharmacokinetics compared to the methanesulfonyl analog, which is critical when selecting compounds for CNS-targeted screening cascades.
- [1] Kuujia.com. CAS 1334368-69-2 Compound Description. https://www.kuujia.com (accessed 2026-05-09). View Source
